Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(19)18-10-12-22(17,20)11-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJGNSFYHNPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=N)(=O)CCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino or oxo groups to their corresponding amine or alcohol derivatives.
Substitution: The phenyl group or other substituents on the thiazepane ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and its substituents can influence the compound’s binding affinity and specificity, affecting the overall biological activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Heterocycle Comparison
Functional Group Analysis
- tert-Butyl Carboxylate : Present in both the target compound and the pyrrolidine derivative (), this group improves lipid solubility and steric shielding. However, the thiazepane’s phenyl group may enhance π-π stacking compared to the methoxyphenyl group in ’s compound .
- Imino-Oxo vs. Hydroxymethyl: The imino-oxo group in the target compound can act as a hydrogen-bond acceptor/donor, influencing crystal packing (as per Etter’s graph-set analysis in ). In contrast, the hydroxymethyl group in ’s compound offers hydrogen-bond donor capacity but less directional specificity .
Table 2: Functional Group Impact
Physicochemical Properties
- Solubility : The tert-butyl group in both compounds reduces water solubility, but the thiazepane’s phenyl group may further lower it compared to the methoxyphenyl derivative.
- Stability: The imino-oxo group’s electrophilicity could render the target compound more reactive under acidic conditions than the hydroxymethyl-containing analog .
Biological Activity
Tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane-4-carboxylate (CAS Number: 2413867-22-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazepane class of heterocycles, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 272.34 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Research indicates that compounds similar to tert-butyl 1-imino-1-oxo-5-phenyl-1,4-thiazepane derivatives often exhibit various mechanisms of action, including:
- Receptor Modulation : Many thiazepanes act as modulators of neurotransmitter receptors, potentially influencing pathways related to anxiety and mood disorders.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions such as diabetes or obesity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Below is a summary of its pharmacological effects:
| Activity | Description |
|---|---|
| Antioxidant | Exhibits scavenging activity against free radicals, contributing to cellular protection. |
| Antimicrobial | Demonstrated efficacy against various bacterial strains in vitro. |
| Anticancer | Inhibits proliferation of cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Reduces inflammatory markers in cellular models, suggesting potential use in inflammatory diseases. |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of related thiazepane derivatives revealed that tert-butyl 1-imino-1-oxo compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an alternative treatment for bacterial infections.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that tert-butyl 1-imino-1-oxo derivatives significantly reduced cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis, indicating promising anticancer activity.
Research Findings
Recent findings emphasize the compound's role in modulating biological pathways:
- Neuropharmacology : Research indicates potential neuroprotective effects, with implications for treating neurodegenerative diseases.
- Metabolic Disorders : The compound's ability to influence glucose metabolism suggests it could be beneficial in managing type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
